molecular formula C14H12O B349326 Deoxybenzoin CAS No. 451-40-1

Deoxybenzoin

Cat. No.: B349326
CAS No.: 451-40-1
M. Wt: 196.24 g/mol
InChI Key: OTKCEEWUXHVZQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylacetophenone can be synthesized through several methods. One common method involves the Fries rearrangement of phenyl acetate in the presence of a Lewis acid such as aluminum chloride. This reaction typically occurs under anhydrous conditions and at elevated temperatures .

Industrial Production Methods: In industrial settings, 2-Phenylacetophenone is often produced using the Friedel-Crafts acylation of benzene with phenylacetyl chloride in the presence of a catalyst like aluminum chloride. This method is favored due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid, copper(II) chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, pyridine hydrobromide perbromide.

Major Products Formed:

Mechanism of Action

2-Phenylacetophenone acts as a photoinitiator by absorbing light and generating free radicals, which initiate polymerization reactions. It also exhibits efflux pump inhibition activity, which contributes to its antibacterial properties. The molecular targets include bacterial cell membranes and efflux pumps, disrupting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: 2-Phenylacetophenone is unique due to its dual phenyl groups, which enhance its stability and reactivity in various chemical reactions. Its ability to act as a photoinitiator and its antibacterial properties further distinguish it from similar compounds .

Properties

IUPAC Name

1,2-diphenylethanone
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InChI

InChI=1S/C14H12O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OTKCEEWUXHVZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O
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DSSTOX Substance ID

DTXSID6044430
Record name 1,2-Diphenylethanone
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Molecular Weight

196.24 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name Deoxybenzoin
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CAS No.

451-40-1
Record name 2-Phenylacetophenone
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Record name Deoxybenzoin
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Record name Deoxybenzoin
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Record name Ethanone, 1,2-diphenyl-
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Record name Deoxybenzoin
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Synthesis routes and methods I

Procedure details

0.97 mmol of (1-phenylethenyl)oxytrimethylsilane was placed in a 20-ml flask, followed by the addition of 3 ml of pyridine as a solvent. 1.3 mmol of benzenediazonium tetrafluoroborate was added to the flask. The resulting mixture was stirred at 0° C. in a nitrogen atmosphere for 2 hours. The reaction mixture was diluted with diethyl ether and washed with 1.5 N hydrochloric acid, water and a saturated aqueous solution of common salt, successively. The organic phase was dried over magnesium sulfate and distilled under a reduced pressure to remove the solvent. The obtained oily mixture was subjected to silica gel thin-layer chromatography to obtain 0.68 mmol of benzyl phenyl ketone.
Quantity
0.97 mmol
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reactant
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1.3 mmol
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3 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The benzoin (0.075 mole) was dissolved in 80 ml. of alcohol and 20 g. of tin (20 mesh) was added. The mixture was gently heated and a solution containing 28 ml. of concentrated hydrochloric acid, 0.8 g. of anhydrous cupric sulfate and 0.5 ml. of water was added. The reaction mixture was refluxed until thin layer chromatography no longer detected the presence of starting material. The granular tin was removed by filtration and the filtrate was evaporated to an oil which was diluted with water to 400 ml. and was extracted with chloroform. The organic extract was washed with 5% aqueous sodium carbonate solution (45 ml.×3), with water (45 ml.×2) and with brine; it was dried over anhydrous magnesium sulfate and evaporated to obtain desoxybenzoin.
Quantity
0.075 mol
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reactant
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alcohol
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cupric sulfate
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Synthesis routes and methods III

Procedure details

Treatment of p-methoxydeoxybenzoin (32) (FIG. 4) with PCl5 in refluxing benzene provided p-methoxy-α'-chlorostilbene 33 (Nagano, 1955), which underwent Friedel-Crafts conditions with anisole to furnish the triarylethylene 34. The carbonyl group in deoxybenzoin 32 was converted to a gem-dichloride intermediate, using phosphorous pentachloride, and with the subsequent elimination of HCl, the vinyl chloride 33 was obtained. Compound 32 was prepared using Friedel-Crafts conditions involving phenylacetyl chloride and anisole in carbon disulfide and aluminum chloride (BUCK, J. S. AND IDE, W. S. (1932), "The isomeric desoxybenzanisoins", Journal of the American Chemical Society, 54, 3012). Demethylation of 35 was accomplished with EtSH/AlCl3, and 36 was isolated by column chromatography. Drying of phenol 36 at a high temperature resulted in the formation of an indene, which was observed previously (MAGARIAN, R. A., MELTON, S. AND NATARELLI, G. (1972), "2-Chloro-1-phenylindene from 1,1-dichloro-trans-2,3-diphenylcyclopropane", Journal of Pharmaceutical Sciences, 61, 1216). Compound 36 was isolated as the diacetate (37) using column chromatography.
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desoxybenzanisoins
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35
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EtSH AlCl3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of deoxybenzoin?

A1: The molecular formula of this compound is C14H12O, and its molecular weight is 196.25 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been extensively characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H, 13C, and 31P): Provides detailed information about the structure and connectivity of atoms within the molecule. [, , , ]
  • Infrared Spectroscopy (IR): Identifies functional groups present in the molecule. [, , ]
  • Ultraviolet-Visible Spectroscopy (UV-Vis): Provides information about the electronic transitions within the molecule, which is particularly useful for studying its photochemical properties. [, , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. [, , ]

Q3: How does the structure of this compound contribute to its low flammability?

A3: this compound's structure, featuring aromatic rings, promotes char formation upon thermal decomposition. This char acts as an insulating layer, reducing the release of flammable gases and slowing down further combustion. [, , ]

Q4: Can this compound be incorporated into polymers to enhance fire resistance?

A4: Yes, this compound can be incorporated into various polymers, such as polyurethanes, polyarylates, and polyphosphonates, to significantly improve their fire resistance. [, , , ] These polymers exhibit lower heat release rates and higher char yields compared to conventional polymers, making them suitable for applications requiring halogen-free flame-retardant materials.

Q5: How does the presence of aluminum phosphinate affect char formation in this compound-containing polymers?

A5: Adding aluminum diethlyphosphinate (AlPi) to 4,4′-bishydroxythis compound-polyphosphonates (BHDB-PPNs) enhances char formation. This is attributed to the interaction between AlPi degradation products and BHDB-PPN, leading to the formation of more stable intermediates that increase the activation energy required for P–C bond cleavage and reduce benzene release. []

Q6: What are some common reactions of this compound?

A6: this compound participates in various reactions, including:

  • Oxidation: this compound can be oxidized to benzil using various oxidizing agents, including iron(III) chloride–pyridine complex [], copper catalysts under aerobic conditions [], and DABCO with air as the oxidant [].
  • Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride. []
  • Wittig-Type Rearrangement: Deoxybenzoins can be synthesized from specific benzimidazolium and imidazolium iodides via a Wittig-type rearrangement involving benzyl group migration and expulsion of an azolium ylide. [, ]
  • α-Arylation: Deoxybenzoins can undergo iron-catalyzed α-arylation with non-prefunctionalized arenes through an oxidative dehydrogenative pathway, yielding valuable 1,2,2-triarylethanones. []

Q7: Can this compound be used as a starting material for the synthesis of other heterocyclic compounds?

A7: Yes, this compound serves as a valuable precursor in organic synthesis. For example, it can be utilized to synthesize:

  • Indoles and Indolenyl Hydroperoxides: Substituted deoxybenzoins, upon reaction with o-nitrohalobenzenes and subsequent reduction, yield substituted 2,3-diphenylindoles. Under specific conditions, these indoles can further oxidize to form 2,3-diphenylindolenyl-3-hydroperoxides. []
  • Spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione: Selenium dioxide oxidation of 2′-carboxy-2-hydroxy-deoxybenzoin leads to the formation of this unique spiro compound. []

Q8: How do the photochemical properties of this compound contribute to its applications in polymer chemistry?

A8: this compound and its derivatives, like 2,2-dimethoxy-2-phenylacetophenone (α,α-dimethoxythis compound), can act as photoinitiators for the polymerization of vinyl monomers like methyl methacrylate (MMA). Upon irradiation, they generate radicals that initiate polymerization. [, ]

Q9: Does this compound exhibit any catalytic activity?

A9: While this compound itself might not be a catalyst, certain derivatives have shown catalytic potential. For example, some this compound derivatives have been investigated for their ability to catalyze the oxidation of alcohols.

Q10: Does this compound have any known biological activity?

A10: Yes, this compound derivatives have exhibited various biological activities:

  • Cytoprotective Activity: Certain this compound and isoflavanone derivatives demonstrate cytoprotective effects in vascular endothelial cells. The position and electronic nature of substituents on the this compound scaffold significantly influence their activity. []
  • Immunosuppressive Activity: this compound oximes have shown potential as immunosuppressive agents, inhibiting T-cell proliferation with lower cytotoxicity than conventional immunosuppressants like cyclosporine A. []
  • Anti-Helicobacter pylori Activity: Metronidazole–this compound derivatives display potent and selective activity against Helicobacter pylori, effectively inhibiting HPE-induced interleukin-8 production in gastric mucosal cells. []
  • Cytotoxicity: Some this compound and diphenylethylene derivatives isolated from the orchid Arundina graminifolia exhibit significant cytotoxicity against several human tumor cell lines. []

Q11: How do structural modifications of this compound influence its biological activity?

A11: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound scaffold significantly impact its biological activity:

  • Substituent Effects: The type, position, and electronic nature of substituents on the aromatic rings significantly influence activity. For instance, electron-withdrawing groups at specific positions may enhance certain activities. [, , ]
  • Stereochemistry: The spatial arrangement of atoms around the chiral center in this compound derivatives can affect their interaction with biological targets, leading to variations in activity. []

Q12: Are there any natural products that contain the this compound scaffold?

A12: Yes, several natural products incorporate the this compound moiety within their structures. For instance, prenylated this compound derivatives have been isolated from the plant Deguelia longeracemosa, and some of these compounds show antimicrobial activity. []

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